ML356

Beschreibung

Eigenschaften

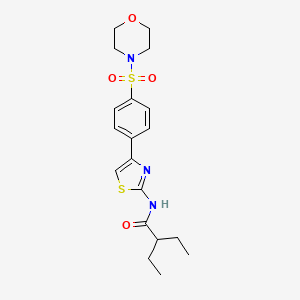

IUPAC Name |

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNITTNJEATJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML356: A Selective Probe for the Thioesterase Domain of Fatty Acid Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. The thioesterase (TE) domain of FASN, responsible for releasing the final fatty acid product, represents a compelling target for therapeutic intervention. ML356 has emerged as a potent and selective small-molecule inhibitor of the FASN TE domain. This technical guide provides a comprehensive overview of ML356, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on key oncogenic signaling pathways.

Introduction to FASN and the Thioesterase Domain

Fatty Acid Synthase is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, many cancer types, including prostate, breast, colon, and ovarian cancers, exhibit significant upregulation of FASN, which correlates with poor prognosis.[1] This reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug discovery.

The FASN protein comprises seven distinct enzymatic domains. The final catalytic step is carried out by the thioesterase (TE) domain, which hydrolyzes the newly synthesized fatty acid chain from the acyl-carrier protein (ACP), releasing it as a free fatty acid.[1] Inhibition of the TE domain offers a specific mechanism to disrupt the entire lipogenic pathway.

ML356: A Selective FASN Thioesterase Inhibitor

ML356 is an aminothiazole-based compound identified as a potent and selective inhibitor of the FASN TE domain.[1] Its discovery provides a valuable chemical probe to investigate the role of FASN in cancer biology and to serve as a lead compound for the development of novel anticancer therapeutics.[1]

Mechanism of Action

ML356 acts as a selective inhibitor of the FASN thioesterase domain.[1] By binding to the TE domain, ML356 prevents the hydrolysis and release of the final palmitate product from the FASN complex. This leads to an accumulation of the substrate, malonyl-CoA, and a depletion of downstream lipid products necessary for cell membrane formation and signaling.[2] The disruption of these processes ultimately induces apoptosis in cancer cells.[2]

Quantitative Data for FASN Inhibitors

The following tables summarize the quantitative data for ML356 and other relevant FASN inhibitors, providing a basis for comparison of their potency and cellular activity.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| ML356 | FASN Thioesterase (TE) | 0.334 | Biochemical | [1][3] |

| ML356 | Palmitate Synthesis (PC-3 cells) | 20 | Cellular | [3] |

| TVB-3166 | FASN | 0.042 | Biochemical | [4][5] |

| TVB-3166 | Palmitate Synthesis | 0.081 | Cellular | [4][5] |

| GSK2194069 | FASN β-ketoacyl reductase (KR) | 0.0077 | Biochemical |

Table 1: Biochemical and Cellular Potency of FASN Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) of ML356 and other notable FASN inhibitors.

| Property | Value | Conditions | Reference |

| Chemical Stability | 100% remaining | 48 hrs in 1x PBS, pH 7.4 | [6] |

| PAMPA Permeability (Pe) | 0.0 / 0.0 / 0.1 (x10⁻⁶ cm/s) | Donor pH: 5.0 / 6.2 / 7.4, Acceptor pH: 7.4 | [6] |

| Plasma Stability (Human) | Good | Not specified | [3] |

| Plasma Stability (Mouse) | Good | Not specified | [3] |

| Solubility | 7.4 µg/mL [20 µM] | PBS, pH 7.4 | [6] |

Table 2: In Vitro ADME Properties of ML356. This table summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters for ML356, indicating good stability and moderate permeability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FASN TE inhibitors like ML356.

FASN-TE Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN TE domain.

-

Enzyme and Substrate Preparation:

-

Assay Procedure:

-

The FASN-TE enzyme is pre-incubated with varying concentrations of the test compound (e.g., ML356) or DMSO (vehicle control) in a 96-well plate for 30 minutes at room temperature.[7]

-

The substrate solution is added to each well to initiate the reaction.[7]

-

The fluorescence generated by the hydrolysis of the substrate is measured kinetically over a period of time (e.g., every minute for 4 hours) using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]

-

-

Data Analysis:

-

The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition for each compound concentration is determined relative to the DMSO control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cellular Palmitate Synthesis Assay

This assay measures the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor into cellular lipids.

-

Cell Culture and Treatment:

-

Cancer cells (e.g., PC-3) are cultured in appropriate media.

-

Cells are treated with varying concentrations of the test compound or DMSO for a specified period.

-

-

Radiolabeling:

-

During the last few hours of treatment, a radiolabeled fatty acid precursor, such as [¹⁴C]-acetate, is added to the culture medium.[8]

-

-

Lipid Extraction and Quantification:

-

After the incubation period, the cells are harvested and washed.

-

Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).

-

The amount of radioactivity incorporated into the lipid fraction is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of [¹⁴C]-acetate incorporation is normalized to the total protein content of the cell lysate.

-

The percent inhibition of palmitate synthesis is calculated for each compound concentration relative to the DMSO control.

-

The IC50 value is determined by plotting the percent inhibition against the compound concentration.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a FASN inhibitor in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Immunocompromised mice (e.g., nude mice) are used.

-

Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of each mouse.[9]

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

The test compound (e.g., ML356) is administered to the treatment group via a suitable route (e.g., oral gavage) at a specified dose and schedule.[10] The control group receives the vehicle.

-

-

Tumor Measurement and Data Collection:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored throughout the study.

-

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect.

-

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN has been shown to impact several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition has been shown to suppress this pathway. The depletion of palmitate and other lipid products disrupts the formation of lipid rafts in the cell membrane, which are essential for the proper localization and activation of signaling proteins like Akt.[5] This leads to reduced phosphorylation and activation of Akt and its downstream effectors, mTOR, p70S6K, and 4EBP1.[5]

FASN Inhibition and the PI3K/Akt/mTOR Pathway.

β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. FASN inhibition has been demonstrated to suppress β-catenin signaling. This is thought to occur through the disruption of palmitoylation of Wnt proteins, which is necessary for their secretion and signaling activity. Reduced Wnt signaling leads to the degradation of β-catenin, preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[5]

FASN Inhibition and the β-Catenin Signaling Pathway.

Conclusion

ML356 is a valuable tool for studying the role of the FASN thioesterase domain in cancer biology. Its selectivity and potency make it a strong candidate for further preclinical and clinical development. This technical guide has provided a comprehensive overview of the current knowledge on ML356, including its mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of the affected signaling pathways offer a visual representation of the downstream consequences of FASN inhibition. Further research into the in vivo pharmacokinetics and efficacy of ML356 and its analogs will be crucial in translating the promise of FASN inhibition into effective cancer therapies.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. garethconduit.org [garethconduit.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 10. Machine Learning Models for Human In Vivo Pharmacokinetic Parameters with In-House Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ML356: A Potent and Selective Probe for the Thioesterase Domain of Fatty Acid Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of ML356, a potent and selective small molecule inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers to meet the high lipid demand of rapidly proliferating cells. The TE domain of FASN is responsible for the terminal step of fatty acid synthesis, releasing the final palmitate product. Inhibition of this domain presents a compelling therapeutic strategy for cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML356, including detailed experimental protocols and quantitative data, to facilitate its use as a chemical probe in cancer research and drug development.

Introduction

Fatty acid synthase (FASN) is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly overexpressed and its activity is elevated. This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the production of signaling molecules, thereby supporting rapid proliferation, survival, and metastasis.

The FASN enzyme is a homodimer, with each monomer containing seven distinct catalytic domains. The final catalytic step, the hydrolysis of the newly synthesized palmitoyl chain from the acyl carrier protein (ACP), is catalyzed by the thioesterase (TE) domain. The critical role of the TE domain in the overall fatty acid synthesis pathway makes it an attractive target for therapeutic intervention. Inhibition of FASN-TE leads to the accumulation of covalently bound fatty acyl chains on the enzyme, ultimately causing feedback inhibition and inducing apoptosis in cancer cells.

ML356 was identified through a high-throughput screening campaign as a potent and selective inhibitor of the FASN-TE domain. This guide provides a detailed account of its discovery, chemical synthesis, and comprehensive biological evaluation, establishing ML356 as a valuable chemical probe for studying the role of FASN-TE in cancer biology.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ML356

| Target/Assay | IC50 (µM) | Comments |

| Primary Target | ||

| Human FASN-TE (biochemical assay) | 0.334 | Potent inhibition of the isolated thioesterase domain. |

| Cellular Activity | ||

| De novo palmitate synthesis (PC-3 cells) | 20 | Inhibition of fatty acid synthesis in a cancer cell line. |

| Selectivity Panel | ||

| Acyl-CoA Thioesterase 4 (ACOT4) | > 40 | High selectivity against a closely related thioesterase. |

| Other human thioesterases | > 40 | Broad selectivity against a panel of other thioesterases. |

Table 2: Physicochemical and ADME Properties of ML356

| Property | Value |

| Molecular Formula | C19H25N3O4S2 |

| Molecular Weight | 423.55 g/mol |

| Aqueous Solubility (PBS, pH 7.4) | 1.8 µg/mL |

| LogP | 3.2 |

| Human Plasma Stability (3h) | >99% remaining |

| Mouse Plasma Stability (3h) | >99% remaining |

| Human Microsomal Stability (t1/2) | 25 min |

| Mouse Microsomal Stability (t1/2) | 18 min |

Experimental Protocols

Synthesis of ML356 (2-ethyl-N-[4-[4-(4-morpholinylsulfonyl)phenyl]-2-thiazolyl]-butanamide)

The synthesis of ML356 is a multi-step process starting from commercially available materials.

Step 1: Synthesis of 4-(morpholinosulfonyl)aniline

-

To a solution of 4-aminobenzenesulfonamide in pyridine, add morpholine.

-

The reaction mixture is heated at reflux for 12 hours.

-

After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(morpholinosulfonyl)aniline.

Step 2: Synthesis of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole

-

A mixture of 4-(morpholinosulfonyl)aniline and 2-chloro-1-(thiazol-2-yl)ethanone in ethanol is heated at reflux for 4 hours.

-

The reaction is cooled, and the resulting solid is filtered, washed with ethanol, and dried to afford 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole.

Step 3: Synthesis of ML356

-

To a solution of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole in dichloromethane, add triethylamine and 2-ethylbutyryl chloride.

-

The reaction is stirred at room temperature for 16 hours.

-

The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give ML356.

FASN-TE Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN-TE domain.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM TCEP.

-

FASN-TE enzyme: Recombinant human FASN-TE domain.

-

Substrate: 4-methylumbelliferyl heptanoate (MUH).

-

Test compound (ML356) and DMSO (vehicle control).

-

-

Procedure:

-

Add 2 µL of the test compound (in DMSO) to the wells of a 384-well plate.

-

Add 10 µL of FASN-TE enzyme solution (final concentration 5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of MUH substrate solution (final concentration 10 µM).

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 15 minutes using a plate reader.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular De Novo Fatty Acid Synthesis Assay

This assay quantifies the rate of new fatty acid synthesis in cells by measuring the incorporation of a radiolabeled precursor.

-

Reagents:

-

Cell line: PC-3 (human prostate cancer).

-

Culture medium: RPMI-1640 with 10% fetal bovine serum.

-

[1,2-¹⁴C]-Acetic acid, sodium salt.

-

Test compound (ML356) and DMSO (vehicle control).

-

Lipid extraction solvent: Hexane:Isopropanol (3:2, v/v).

-

-

Procedure:

-

Seed PC-3 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML356 or DMSO for 4 hours.

-

Add [¹⁴C]-acetic acid (1 µCi/mL) to each well and incubate for an additional 4 hours.

-

Wash the cells twice with cold PBS.

-

Lyse the cells and extract the total lipids by adding the hexane:isopropanol solvent mixture.

-

Transfer the lipid extract to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each well.

-

Calculate the percent inhibition of fatty acid synthesis for each concentration and determine the IC50 value.

-

Visualizations

Fatty Acid Synthase (FASN) Signaling Pathway in Cancer

The Pivotal Role of Fatty Acid Synthase (FASN) in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a cardinal hallmark of cancer, enabling unabated cellular proliferation and survival. Among the key enzymatic players in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans capable of de novo synthesis of long-chain saturated fatty acids.[1] In stark contrast to its restricted expression in normal tissues, FASN is significantly upregulated in a wide array of human cancers, a phenomenon strongly correlated with tumor aggressiveness and poor prognosis.[2][3][4][5][6][7] This whitepaper provides a comprehensive technical overview of the multifaceted role of FASN in cancer metabolism. It delves into the enzymatic function of FASN, the signaling pathways governing its expression, its profound contributions to tumorigenesis, and its emergence as a compelling therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this metabolic vulnerability in cancer.

Introduction: The Lipogenic Phenotype of Cancer

Normal, non-proliferating cells preferentially utilize circulating dietary fatty acids to meet their lipid requirements.[2][5] In contrast, many cancer cells exhibit a "lipogenic phenotype," characterized by a heightened reliance on de novo fatty acid synthesis, even in the presence of abundant extracellular lipids.[5] This metabolic rewiring is not merely a passive consequence of transformation but an active process that confers several advantages to the cancer cell.

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing equivalent.[2][5] This process provides the necessary building blocks for the synthesis of more complex lipids, which are indispensable for:

-

Membrane Biogenesis: Rapidly proliferating cancer cells have an immense demand for new membranes for daughter cells.

-

Energy Storage and Production: Fatty acids can be stored as triglycerides or undergo β-oxidation to generate ATP, providing an alternative fuel source.[8][9]

-

Protein Modification: Post-translational modification of proteins with fatty acids (e.g., palmitoylation) can modulate their localization and function, impacting signaling pathways.

-

Signaling Molecules: Lipids and their derivatives can act as secondary messengers in various signaling cascades.[8]

The upregulation of FASN is not an isolated event but is intricately linked with other metabolic alterations, such as increased glycolysis (the Warburg effect), glutaminolysis, and alterations in the pentose phosphate pathway.[8][9][10][11][12]

Enzymatic Function and Regulation of FASN

FASN is a large, multi-domain homodimeric protein.[1] Its intricate catalytic cycle involves a series of enzymatic reactions, including condensation, reduction, dehydration, and a final reduction step, to elongate the fatty acid chain by two carbons in each cycle. The final product, palmitate, is released by the thioesterase domain.

The expression and activity of FASN are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. In cancer cells, this regulation is often hijacked by oncogenic signaling pathways.

Transcriptional Regulation

Several key transcription factors and signaling pathways converge on the FASN promoter to drive its expression:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly binds to sterol regulatory elements in the FASN promoter, activating its transcription.[13][14]

-

PI3K/AKT/mTOR Pathway: This central oncogenic pathway promotes FASN expression by activating SREBP-1c.[13] AKT can also directly phosphorylate and activate ATP citrate lyase (ACLY), the enzyme that produces the acetyl-CoA substrate for FASN.

-

MAPK/ERK Pathway: The MAPK/ERK pathway also contributes to FASN upregulation, often in concert with the PI3K/AKT pathway.[13]

-

Hormone Receptors: In hormone-dependent cancers like breast and prostate cancer, steroid hormones and their receptors can stimulate FASN expression.[13][14]

-

Growth Factor Receptors: Activation of growth factor receptors such as EGFR and HER2 leads to the downstream activation of PI3K/AKT and MAPK pathways, subsequently increasing FASN expression.[8][11][13]

Post-Translational Modifications

FASN activity is also modulated by post-translational modifications, including:

-

Phosphorylation: FASN can be phosphorylated by several kinases, which can either enhance or inhibit its activity.

-

Acetylation: Acetylation of FASN has been shown to promote its degradation via the ubiquitin-proteasome pathway, thereby inhibiting de novo lipogenesis.[5]

-

Ubiquitination: The stability of the FASN protein is regulated by the ubiquitin-proteasome system.

FASN's Contribution to Tumorigenesis and Cancer Progression

The elevated expression and activity of FASN contribute to multiple hallmarks of cancer, extending beyond its role in providing lipids for proliferation.

-

Sustained Proliferative Signaling: FASN-derived lipids are incorporated into cellular membranes, influencing the formation of lipid rafts. These membrane microdomains are critical for the proper localization and function of growth factor receptors and signaling proteins, thereby sustaining pro-proliferative signaling.

-

Evasion of Apoptosis: Inhibition of FASN has been shown to induce apoptosis in cancer cells through various mechanisms, including the accumulation of the toxic intermediate malonyl-CoA and the downregulation of anti-apoptotic proteins.[4][13]

-

Metastasis and Invasion: FASN expression is often correlated with a more aggressive and metastatic phenotype.[5][15] FASN-mediated changes in membrane composition can affect cell adhesion, migration, and invasion.

-

Angiogenesis: FASN has been implicated in promoting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10]

-

Drug Resistance: Increased FASN expression has been linked to resistance to various chemotherapeutic agents and targeted therapies.[5]

Quantitative Data on FASN in Cancer

The overexpression of FASN is a common feature across a wide range of human malignancies. The following tables summarize key quantitative data related to FASN expression and the effects of its inhibition.

Table 1: FASN Expression in Various Cancers

| Cancer Type | FASN Overexpression Frequency | Association with Prognosis |

| Breast Cancer | High | Associated with poor prognosis and increased recurrence risk.[5][16] |

| Prostate Cancer | High | Linked to tumor progression and poorer outcomes.[5][6][7] |

| Colorectal Cancer | High | Correlated with advanced stage and reduced survival.[5][6][7] |

| Ovarian Cancer | High | Associated with aggressive tumor phenotypes.[5] |

| Lung Cancer | High | Linked to poor prognosis.[6][7] |

| Liver Cancer | High | Correlated with poorer overall and disease-free survival.[5][16] |

Table 2: Effects of FASN Inhibitors on Cancer Cells

| FASN Inhibitor | Cancer Cell Line | Effect on Cell Viability (IC50) | Mechanism of Action |

| Cerulenin | SKBR3, MCF-7 (Breast) | Varies by cell line | Induces apoptosis, inhibits FASN activity.[8] |

| C75 | Various | Varies by cell line | Induces apoptosis, reduces HER2 expression.[13] |

| Orlistat | Prostate Cancer Cells | Varies by cell line | Induces apoptosis, inhibits cell proliferation.[5][13] |

| TVB-2640 (Denifanstat) | Various | Potent, selective inhibition | Reversible inhibitor, currently in clinical trials.[2][6][7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of FASN in cancer metabolism.

FASN Enzyme Activity Assay

Principle: This assay measures the rate of NADPH oxidation, a cofactor required for the reductive steps in fatty acid synthesis, as a direct measure of FASN activity. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

-

Cell lysates or purified FASN protein

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Substrates: Acetyl-CoA, Malonyl-CoA

-

Cofactor: NADPH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

-

Add the cell lysate or purified FASN protein to the reaction mixture and incubate at 37°C.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH.

Western Blotting for FASN Expression

Principle: This technique is used to detect and quantify the amount of FASN protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FASN

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins in the lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block non-specific binding sites on the membrane.

-

Incubate the membrane with the primary anti-FASN antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Metabolic Flux Analysis using Isotope Tracers

Principle: Stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) are used to trace the flow of carbon through metabolic pathways, including de novo fatty acid synthesis. The incorporation of the isotope into fatty acids is measured by mass spectrometry.

Materials:

-

Cancer cells in culture

-

Culture medium containing a stable isotope-labeled substrate

-

Lipid extraction reagents (e.g., chloroform/methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) instrument

Procedure:

-

Culture cancer cells in the presence of the isotope-labeled substrate for a defined period.

-

Harvest the cells and extract the total lipids.

-

Saponify the lipids to release the fatty acids.

-

Derivatize the fatty acids to make them volatile for GC-MS analysis.

-

Analyze the derivatized fatty acids by GC-MS or LC-MS to determine the isotopic enrichment.

-

Calculate the fractional contribution of the tracer to the fatty acid pool to determine the rate of de novo synthesis.

Signaling Pathways and Experimental Workflows

Visual representations of the complex signaling networks and experimental procedures are crucial for a clear understanding.

References

- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]

- 8. mdpi.com [mdpi.com]

- 9. Fatty Acid Synthase: An Emerging Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]

ML356: A Potent Tool for the Interrogation of Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid metabolism is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of pathologies, including cancer, metabolic syndrome, and infectious diseases. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, has emerged as a critical therapeutic target. ML356 is a potent and selective inhibitor of the thioesterase (TE) domain of FASN, offering a valuable chemical probe to dissect the intricate roles of lipid metabolism in health and disease. This technical guide provides a comprehensive overview of ML356, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows involved in its application. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing ML356 to advance our understanding of lipid metabolism and develop novel therapeutic strategies.

Introduction to ML356

ML356 is a small molecule inhibitor that specifically targets the thioesterase (TE) domain of Fatty Acid Synthase (FASN). FASN is a large, multifunctional enzyme that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. The TE domain is responsible for the final step in this process, cleaving the newly synthesized fatty acid chain from the acyl carrier protein domain of the FASN enzyme. By inhibiting the TE domain, ML356 effectively blocks the release of fatty acids, leading to a halt in de novo lipogenesis. This specific mechanism of action makes ML356 a powerful tool for studying the downstream effects of FASN inhibition and the broader consequences of disrupted lipid metabolism.

Quantitative Data for ML356

The efficacy of ML356 as a FASN inhibitor has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data for ML356, providing a reference for its potency and activity in different experimental contexts.

Table 1: Biochemical Activity of ML356

| Parameter | Value | Assay System | Reference |

| IC50 for FASN Thioesterase (TE) Domain | 0.334 µM | Recombinant Human FASN-TE | [1] |

Table 2: Cellular Activity of ML356

| Cell Line | Assay Type | IC50 Value | Reference |

| PC-3 (Prostate Cancer) | De novo palmitate synthesis | 20 µM | [2] |

| BT-474 (Breast Cancer) | Cell Viability (MTT Assay) | ~50 µM | [3] |

| Various Cancer Cell Lines | Cell Viability | Varies (µM range) | [4][5][6][7][8] |

Table 3: Effects of ML356 on Cellular Lipidomics (Illustrative)

| Lipid Class | Change upon ML356 Treatment | Cell Line | Reference |

| Saturated Fatty Acids | Decrease | Generic Cancer Cell | [9] |

| Monounsaturated Fatty Acids | Decrease | Generic Cancer Cell | [9] |

| Phosphatidylcholines | Altered Profile | Ovarian Cancer Cells | [10] |

| Triacylglycerols | Altered Profile | Breast Cancer Cell Lines | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ML356 to study lipid metabolism.

FASN Thioesterase (TE) Activity Assay

This protocol is designed to measure the direct inhibitory effect of ML356 on the enzymatic activity of the FASN TE domain.

Materials:

-

Recombinant human FASN TE domain

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Acyl-CoA substrate (e.g., palmitoyl-CoA)

-

HEPES buffer (pH 8.0)

-

ML356

-

DMSO (for dissolving ML356)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of ML356 in DMSO.

-

In a 96-well plate, prepare reaction mixtures containing 100 mM HEPES (pH 8.0) and 1 mM DTNB.

-

Add varying concentrations of ML356 (or DMSO as a vehicle control) to the wells.

-

Add the recombinant FASN TE enzyme to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the acyl-CoA substrate (e.g., 20 µM).

-

Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the release of free CoA, which reacts with DTNB.

-

Calculate the rate of reaction for each ML356 concentration and determine the IC50 value.[11]

De Novo Palmitate Synthesis Assay using [¹⁴C]-Acetate

This protocol measures the effect of ML356 on the synthesis of new fatty acids in cultured cells by tracing the incorporation of a radiolabeled precursor.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

ML356

-

[¹⁴C]-Acetate

-

Scintillation cocktail

-

Scintillation counter

-

Lipid extraction solvents (e.g., chloroform:methanol)

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of ML356 (or DMSO as a vehicle control) for a specified duration.

-

Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[12]

-

After the incubation, wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

-

Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Folch or Bligh-Dyer method).[13]

-

Dry the lipid extracts and resuspend them in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.[14][15]

-

Normalize the counts to the total protein content of each sample.

-

Calculate the percentage of inhibition of de novo palmitate synthesis for each ML356 concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of ML356 on cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

ML356

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[16]

-

Treat the cells with a serial dilution of ML356 (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[17][18]

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability for each ML356 concentration relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by FASN inhibition and a typical experimental workflow for studying lipid metabolism with ML356.

FASN Signaling Pathway in Cancer

Caption: FASN signaling pathway in cancer and the inhibitory action of ML356.

Experimental Workflow for Lipidomics Analysis

References

- 1. Figure 5, Potency of ML356 against the thioester domain of fatty acid synthase (FAS-TE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tno-pharma.com [tno-pharma.com]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Preliminary Efficacy of ML356: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). The information presented herein is compiled from publicly available research, primarily the probe report from the National Institutes of Health (NIH) Molecular Libraries Program.

Core Efficacy and Physicochemical Properties

ML356 has been identified as a first-in-class inhibitor of the FASN-TE domain, a critical enzyme in the terminal step of de novo fatty acid synthesis.[1] Inhibition of this domain blocks the release of palmitate, the primary product of FASN, leading to a disruption of lipid metabolism, which is often upregulated in various disease states, including cancer.

Biochemical Potency

The primary efficacy of ML356 is defined by its potent inhibition of the FASN-TE domain.

| Compound | Target | IC50 (nM) |

| ML356 | FASN-TE | 334 |

In Vitro ADME Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ML356 is provided below, offering insights into its drug-like characteristics.

| Property | Value |

| Aqueous Solubility | |

| PBS (pH 7.4) | 2.4 µg/mL (5.7 µM) |

| PAMPA Permeability | |

| (pH 7.4) | 0.2 x 10⁻⁶ cm/s |

| Plasma Protein Binding | |

| Human | 99.8% |

| Mouse | 99.6% |

| Plasma Stability | |

| Human (3 hr) | 101% |

| Mouse (3 hr) | 99% |

| Microsomal Stability | |

| Human (1 hr) | 103% |

| Mouse (1 hr) | 98% |

| Hepatocyte Cytotoxicity | |

| (LC50) | > 50 µM |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of ML356.

FASN-TE Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of ML356 on the isolated FASN-TE domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ML356 against the FASN-TE domain.

Materials:

-

Recombinant human FASN-TE domain

-

ML356

-

4-methylumbelliferyl heptanoate (substrate)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a stock solution of ML356 in DMSO.

-

Perform serial dilutions of the ML356 stock solution to create a range of test concentrations.

-

Add the FASN-TE enzyme to the wells of a microplate containing the assay buffer.

-

Add the diluted ML356 or DMSO (vehicle control) to the respective wells and incubate for a predetermined period.

-

Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate.

-

Monitor the fluorescence increase resulting from the cleavage of the substrate over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of ML356.

-

Plot the reaction rates against the logarithm of the ML356 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Palmitate Biosynthesis Inhibition Assay

This cell-based assay measures the ability of ML356 to inhibit the synthesis of new fatty acids within a cellular context.

Objective: To confirm the on-target effect of ML356 by measuring the inhibition of de novo palmitate synthesis in a cellular environment.

Materials:

-

Cancer cell line known to overexpress FASN (e.g., PC-3)

-

ML356

-

Radiolabeled acetate (e.g., [1,2-¹⁴C]-acetic acid)

-

Cell culture medium and supplements

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere and grow overnight.

-

Treat the cells with various concentrations of ML356 or DMSO (vehicle control) for a specified duration.

-

Introduce radiolabeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.

-

After the incubation period, wash the cells to remove unincorporated radiolabeled acetate.

-

Lyse the cells and extract the total lipids.

-

Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each sample.

-

Calculate the percentage of inhibition of palmitate biosynthesis for each ML356 concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

Fatty Acid Synthesis Pathway and ML356 Inhibition

The following diagram illustrates the de novo fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain of FASN and its inhibition by ML356.

Caption: Inhibition of the FASN Thioesterase Domain by ML356.

Experimental Workflow for Efficacy Determination

The logical flow of experiments to establish the preliminary efficacy of ML356 is depicted below.

Caption: Workflow for ML356 Efficacy Assessment.

References

ML356: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FASN). This guide details the methodologies for assessing its target engagement and validation, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction to ML356 and its Target: Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[1] While its expression is low in most normal adult tissues, FASN is significantly upregulated in many human cancers, including prostate, breast, and colon cancer.[1][2] This elevated expression is linked to tumor growth, survival, and poor prognosis, making FASN a compelling therapeutic target in oncology.[1][2]

FASN is a large multifunctional enzyme with several catalytic domains. The final step in palmitate synthesis is catalyzed by the thioesterase (TE) domain, which hydrolyzes the thioester bond to release the final product.[3] ML356 is a small molecule inhibitor that selectively targets this thioesterase domain of FASN.[3][4]

Quantitative Data for ML356

The following tables summarize the key quantitative metrics that define the potency and cellular activity of ML356.

| Parameter | Value | Assay Condition | Source |

| IC50 | 0.334 µM | Biochemical assay with purified FASN thioesterase domain | [3][4] |

| Table 1: Biochemical Potency of ML356. This table details the half-maximal inhibitory concentration (IC50) of ML356 against the isolated FASN thioesterase domain. |

| Parameter | Value | Cell Line | Assay Condition | Source |

| IC50 | 20 µM | PC-3 (Prostate Cancer) | Inhibition of de novo palmitate synthesis | [4][5] |

| Table 2: Cellular Activity of ML356. This table shows the IC50 of ML356 for the inhibition of palmitate biosynthesis in a cellular context. |

Signaling Pathways

FASN plays a central role in cellular metabolism and is integrated with key oncogenic signaling pathways. Its activity is regulated by growth factor signaling and, in turn, influences downstream pathways critical for cancer cell proliferation and survival.

References

- 1. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of the Fatty Acid Synthase (FASN) Thioesterase Domain

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The thioesterase (TE) domain of fatty acid synthase (FASN) represents a critical control point in de novo fatty acid synthesis, catalyzing the terminal step of palmitate release. This function is not only integral to lipid metabolism but also intrinsically linked to the pathology of prevalent diseases, most notably cancer and metabolic syndrome. The TE domain's distinct catalytic mechanism and substrate specificity make it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the FASN TE domain, including its biochemical function, quantitative kinetic parameters, detailed experimental protocols for its study, and its role in cellular signaling pathways.

Biochemical Function and Catalytic Mechanism

The human fatty acid synthase is a large, homodimeric multifunctional enzyme responsible for the synthesis of palmitic acid from acetyl-CoA and malonyl-CoA.[1][2] The TE domain, located at the C-terminus of the FASN polypeptide, is responsible for the final hydrolytic cleavage of the thioester bond linking the newly synthesized fatty acyl chain to the acyl carrier protein (ACP) domain.[2][3] This termination step is crucial for the overall turnover of the FASN enzyme and dictates the chain length of the released fatty acid, with a strong preference for the 16-carbon saturated fatty acid, palmitate.[2]

The catalytic activity of the FASN TE domain relies on a canonical Ser-His-Asp catalytic triad.[4][5] The catalytic cycle involves a nucleophilic attack by the serine residue (Ser2308 in human FASN) on the thioester carbonyl carbon of the acyl-ACP substrate. This forms a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule activated by the histidine residue (His2481), releasing the free fatty acid and regenerating the active site.[4] The aspartate residue (Asp2338) serves to orient the histidine and stabilize the positive charge that develops on its imidazole ring during catalysis.

Substrate Specificity

The FASN TE domain exhibits a high degree of substrate specificity, primarily releasing palmitate (C16:0). This specificity is attributed to a hydrophobic groove and a distal pocket within the domain that accommodates the growing fatty acyl chain.[4][5] The length and chemical nature of this binding site favor the binding of C16 and, to a lesser extent, C18 fatty acyl chains, while showing significantly lower activity towards shorter or longer chains.[2]

While specific kinetic parameters (Km and kcat) for the human FASN TE domain with various acyl-ACP substrates are not extensively reported in the literature, studies on plant acyl-ACP thioesterases provide insights into the range of these values and the methodologies to determine them. The catalytic efficiency (kcat/Km) is a key measure of substrate preference. For instance, studies on Arabidopsis thaliana FatA thioesterase show a high catalytic efficiency for oleoyl-ACP, with significantly lower efficiencies for other substrates, highlighting the strong influence of both chain length and saturation on substrate turnover.[6]

The FASN Thioesterase Domain as a Therapeutic Target

The upregulation of FASN is a well-documented hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.[7][8] This dependency on de novo fatty acid synthesis makes FASN, and specifically its TE domain, an attractive target for anticancer drug development.[9] Inhibition of the TE domain leads to the accumulation of acyl-ACP intermediates, enzyme inactivation, and ultimately, cancer cell death.[2]

Inhibitors of the FASN Thioesterase Domain

Several small molecule inhibitors targeting the FASN TE domain have been identified. The most well-known is Orlistat, an FDA-approved anti-obesity drug that also exhibits anticancer properties through FASN inhibition.[10] Other notable inhibitors include natural compounds and synthetic molecules. The inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Orlistat | 0.2 | Pancreatic Lipase Inhibition | [11] |

| Orlistat | Not specified | FASN TE domain inhibition | [10] |

| C75 | Not specified | FASN inhibitor | [12] |

| ML356 | 0.334 | FASN-TE | [9] |

| (-)-Catechin gallate | 1.5 µg/ml | FAS | [13] |

| Green Tea Extract | 12.2 µg/ml | FAS | [13] |

| Compound 1c | 2.56 | FAS | [12] |

| TVB-3166 | 0.042 | Biochemical FASN assay | [14] |

| TVB-3166 | 0.081 | Cellular palmitate synthesis | [14] |

| TVB-3166 | 0.10 | CALU-6 tumor cells | [14] |

| Compound 1 | 1.47 ± 0.17 | FASN-TE substrate hydrolysis | [15] |

| Compound 41 | 14.58 ± 1.16 | FASN-TE substrate hydrolysis | [15] |

Experimental Protocols

FASN Thioesterase Activity Assays

This colorimetric assay measures the release of Coenzyme A (CoA) from an acyl-CoA substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product that can be quantified spectrophotometrically.[1]

Materials:

-

Purified FASN TE domain

-

Acyl-CoA substrate (e.g., palmitoyl-CoA) stock solution

-

Assay Buffer: 100 mM HEPES, pH 8.0

-

DTNB stock solution: 10 mM in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer and the acyl-CoA substrate at the desired final concentration (e.g., 20 µM).[1]

-

Add DTNB from the stock solution to the reaction mixture to a final concentration of 1 mM.

-

Pipette the reaction mixture into the wells of a 96-well plate.

-

Initiate the reaction by adding the purified FASN TE enzyme solution to each well. For a negative control, add the enzyme storage buffer without the enzyme.[1]

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).[1]

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of the product can be calculated using the molar extinction coefficient of the TNB anion (13,600 M⁻¹cm⁻¹ at 412 nm and pH 8.0).[8]

This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH), which upon hydrolysis by the TE domain, releases the highly fluorescent product 4-methylumbelliferone (4-MU).

Materials:

-

Purified FASN TE domain

-

4-Methylumbelliferyl heptanoate (4-MUH) stock solution (in DMSO)

-

Assay Buffer: e.g., 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Dilute the purified FASN TE domain to the desired concentration in Assay Buffer.

-

Prepare serial dilutions of the inhibitor compound if performing an inhibition assay.

-

Add the enzyme solution (and inhibitor, if applicable) to the wells of the 96-well plate.

-

Prepare a working solution of 4-MUH in Assay Buffer.

-

Initiate the reaction by adding the 4-MUH solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor. IC50 values can be determined by fitting the data to a dose-response curve.

Recombinant Expression and Purification of the FASN Thioesterase Domain

The human FASN TE domain can be expressed in Escherichia coli as a recombinant protein, often with an affinity tag (e.g., His-tag) to facilitate purification.[10][16]

Procedure:

-

Cloning: Subclone the cDNA sequence encoding the human FASN TE domain into a suitable E. coli expression vector (e.g., pET series).

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.[17]

-

Expression:

-

Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[18]

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.[18]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

-

Lyse the cells by sonication on ice or using a French press.[16]

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification (for His-tagged protein):

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged FASN TE domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]

-

-

Further Purification (Optional):

-

For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.

-

-

Dialysis and Storage:

-

Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Determine the protein concentration, aliquot, and store at -80°C.

-

X-ray Crystallography of the FASN Thioesterase Domain

Determining the three-dimensional structure of the FASN TE domain, both alone and in complex with substrates or inhibitors, is crucial for understanding its function and for structure-based drug design.

Procedure:

-

Protein Preparation: Purify the FASN TE domain to a high degree of homogeneity (>95%) and concentrate it to a suitable concentration for crystallization (typically 5-15 mg/mL).

-

Crystallization Screening:

-

Use commercially available sparse-matrix screens to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).

-

Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.[19]

-

-

Crystal Optimization:

-

Once initial microcrystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and other components, as well as the temperature, to grow larger, diffraction-quality crystals.

-

-

Cryo-protection:

-

Before X-ray diffraction analysis at cryogenic temperatures (to minimize radiation damage), soak the crystals in a cryoprotectant solution, which is typically the reservoir solution supplemented with a cryoprotectant such as glycerol, ethylene glycol, or a sugar.[20]

-

-

X-ray Diffraction Data Collection:

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations and to achieve a chemically reasonable structure.

-

Signaling Pathways and Logical Relationships

The activity of the FASN TE domain, through the production of palmitate, has profound effects on cellular signaling, particularly in the context of cancer. Palmitate can be incorporated into various lipids that modulate signaling pathways or can directly influence the activity of signaling proteins through post-translational modifications like palmitoylation.

Fatty Acid Synthesis Pathway

The following diagram illustrates the overall fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain.

Caption: The fatty acid synthesis pathway culminating in palmitate release by the thioesterase domain.

Experimental Workflow for FASN TE Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing inhibitors of the FASN thioesterase domain.

References

- 1. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Landscape of the oncogenic role of fatty acid synthase in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cloning and expression of the multifunctional human fatty acid synthase and its subdomains in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel fatty acid synthase (FAS) inhibitors: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel inhibitors of fatty-acid synthase from green tea (Camellia sinensis Xihu Longjing) with high activity and a new reacting site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning and expression of the multifunctional human fatty acid synthase and its subdomains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous protein expression in E. coli [protocols.io]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 20. Cloning, purification, crystallization and preliminary X-ray diffraction crystallographic study of acyl-protein thioesterase 1 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

ML356: A Technical Guide for the Investigation of De Novo Lipogenesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. This fundamental process is crucial for various physiological functions, including energy storage, membrane biosynthesis, and the production of signaling molecules.[1] In normal adult tissues, DNL is typically maintained at low levels, as dietary fats are the primary source of lipids.[2] However, numerous pathological conditions, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and various cancers, exhibit significantly upregulated DNL activity.[1][3] This aberrant lipid synthesis supports the rapid proliferation of cancer cells and contributes to the lipid accumulation characteristic of metabolic disorders, making the DNL pathway a compelling target for therapeutic intervention.[2][4]

A key enzyme orchestrating the final step of this pathway is Fatty Acid Synthase (FASN), a large multifunctional protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[4][5] The thioesterase (TE) domain of FASN is responsible for cleaving the final palmitate product from the enzyme complex, a critical step for renewing the synthesis cycle.[4] Inhibition of this domain presents a strategic approach to disrupting the entire DNL process.

This technical guide focuses on ML356 , a potent and selective small molecule inhibitor of the FASN thioesterase domain.[4][6] We will provide an in-depth overview of its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application in DNL research, and visualizations of the relevant biological pathways and experimental workflows.

ML356: Mechanism of Action and Properties

ML356 is an aminothiazole-based compound identified as a selective inhibitor of the FASN thioesterase (FAS-TE) domain.[4] By targeting this specific domain, ML356 prevents the cleavage and release of newly synthesized palmitate from the FASN enzyme.[4] This action effectively halts the overall process of de novo fatty acid synthesis. The accumulation of the FASN substrate, malonyl-CoA, is another consequence of this inhibition, which can have further downstream metabolic effects.[2][5]

ML356 exhibits good membrane permeability and has demonstrated stability in both human and mouse plasma, making it a valuable tool for cell-based assays.[6]

Quantitative Inhibitor Data

The inhibitory potency of ML356 has been characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |

| Biochemical Assay | FASN Thioesterase (FAS-TE) Domain | N/A (Purified Enzyme) | 0.334 µM | [4][6] |

| Cell-Based Assay | De Novo Palmitate Synthesis | PC-3 (Prostate Cancer) | 20 µM | [6] |

Signaling Pathways Regulating De Novo Lipogenesis

The expression and activity of DNL enzymes, including FASN, are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues. Two master transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), play pivotal roles.

SREBP-1c Pathway

The SREBP-1c pathway is a primary mediator of insulin-stimulated lipogenesis. In response to insulin, a signaling cascade leads to the proteolytic activation of SREBP-1c, allowing it to translocate to the nucleus and activate the transcription of key lipogenic genes, including FASN.[3][7][8]

References

- 1. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hepatic steatosis: a role for de novo lipogenesis and the transcription factor SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of FAS-TE - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. JCI Insight - SREBP-regulated adipocyte lipogenesis is dependent on substrate availability and redox modulation of mTORC1 [insight.jci.org]

Methodological & Application

Application Notes and Protocols for ML356 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a potent and specific small molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1] Under normal physiological conditions, NRF2 is a master regulator of the cellular antioxidant response.[2] However, in various cancer types, constitutive activation of the NRF2 signaling pathway contributes to therapeutic resistance and enhanced tumor cell survival.[3] ML356 offers a valuable tool for investigating the role of NRF2 in cancer biology and for developing novel therapeutic strategies to overcome chemoresistance. These application notes provide detailed protocols for utilizing ML356 in cell culture experiments to study its effects on the NRF2 pathway.

Mechanism of Action

ML356 functions by directly binding to NRF2 and inhibiting its transcriptional activity.[3] This interference prevents the expression of NRF2-dependent downstream target genes, which are involved in antioxidant defense and drug detoxification.[4] Studies have shown that ML356 can sensitize cancer cells to chemotherapeutic agents, highlighting its potential in combination therapies.[3]

Quantitative Data Summary

The following tables summarize the reported efficacy of ML356 in various cancer cell lines. This data can serve as a starting point for designing experiments with new cell lines.

Table 1: IC50 Value for ML356

| Compound | IC50 (µM) | Assay Conditions | Reference |

| ML356 | 1.9 | Not specified | [1][4] |

Table 2: Effective Concentrations of ML356 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| A549 | 5 | 72 hours | Dose-dependent reduction in NRF2 transcriptional activity. | [3] |

| MGH7 (LUSC) | 5 | Not specified | Reduced the IC50 of BKM120 from 15.46 µM to 5.503 µM. | [5] |

| XDO377 (LUSC Organoids) | 5 | 48 hours | Inhibition of NRF2 and NQO1 expression. | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2 signaling pathway and a general experimental workflow for evaluating the effects of ML356.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML356 in Mouse Models

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the dosage and administration of ML356 in mouse models have been published. The following information is based on the known characteristics of ML356 and data from studies on other fatty acid synthase (FASN) inhibitors. This document is intended to serve as a foundational guide for researchers initiating preclinical studies with ML356 and should not be considered a direct protocol. Independent dose-finding and toxicology studies are imperative.

Introduction to ML356

ML356 is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE)[1][2]. FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in various diseases, including cancer, to support rapid cell proliferation and membrane production. By inhibiting the thioesterase domain, ML356 effectively blocks the final step of fatty acid synthesis, leading to a reduction in the production of palmitate[1][2]. Its selectivity for FASN-TE over other human thioesterases makes it a valuable tool for studying the role of FASN in pathological processes[1][2].

Chemical Properties of ML356:

| Property | Value |

| Molecular Formula | C₁₉H₂₅N₃O₄S₂ |

| Molecular Weight | 423.5 g/mol |

| IC₅₀ for FASN-TE | 334 nM |

| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL, Ethanol: 0.5 mg/mL |

Mechanism of Action: FASN Inhibition

Fatty acid synthase catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is crucial for providing the building blocks for more complex lipids required for cell membrane formation, energy storage, and protein modification. In many cancer cells, the FASN pathway is hyperactivated to meet the high demand for lipids. Inhibition of the FASN thioesterase domain by ML356 prevents the release of the final palmitate product, leading to a disruption of these cellular processes and potentially inducing apoptosis in cancer cells.

References

Application Notes and Protocols for Developing a Cell-Based Assay with ML356

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a small molecule activator of the Integrated Stress Response (ISR), a crucial cellular signaling network that responds to various stress conditions to restore homeostasis. Specifically, ML356 promotes the activation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the ISR and the Unfolded Protein Response (UPR). The activation of the ATF4 pathway is a critical event in cellular adaptation to stress, and its modulation has therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.